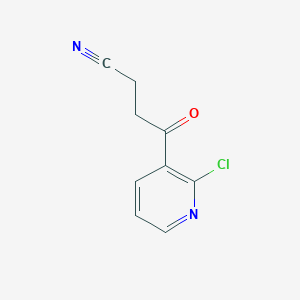

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloropyridin-3-yl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9-7(3-2-6-12-9)8(13)4-1-5-11/h2-3,6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVICPHSNYPCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641804 | |

| Record name | 4-(2-Chloropyridin-3-yl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-74-0 | |

| Record name | 2-Chloro-γ-oxo-3-pyridinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloropyridin-3-yl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the core synthetic strategies, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

Introduction

This compound is a β-ketonitrile derivative of pyridine. The unique arrangement of its functional groups—a chloropyridine ring, a ketone, and a nitrile—makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the pyridine ring and the chloro substituent, combined with the reactive ketone and nitrile moieties, allows for a variety of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems.

Core Synthesis Pathway: Claisen Condensation

The most industrially viable and chemically robust method for the synthesis of this compound is the Claisen condensation of an ester of 2-chloronicotinic acid with acetonitrile. This reaction is a well-established method for the formation of β-ketonitriles.

The overall reaction scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-Chloronicotinate (Starting Material)

The precursor for the Claisen condensation is ethyl 2-chloronicotinate. This can be synthesized from 2-chloronicotinic acid.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask is charged with 2-chloronicotinic acid.

-

Reagent Addition: Thionyl chloride is added in excess, and the mixture is heated under reflux. Alternatively, the esterification can be achieved by refluxing 2-chloronicotinic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The excess thionyl chloride or ethanol is removed under reduced pressure. The residue is then purified, typically by distillation or chromatography, to yield pure ethyl 2-chloronicotinate.

| Parameter | Value | Reference |

| Starting Material | 2-Chloronicotinic acid | General Knowledge |

| Reagents | Thionyl chloride or Ethanol, Sulfuric acid | General Knowledge |

| Reaction Temperature | Reflux | General Knowledge |

| Purification | Distillation or Chromatography | General Knowledge |

Step 2: Condensation to form this compound

The key step is the base-mediated condensation of ethyl 2-chloronicotinate with acetonitrile.

Experimental Protocol:

-

Reaction Setup: A dry, inert atmosphere (e.g., nitrogen or argon) is established in a multi-necked flask equipped with a stirrer, dropping funnel, and a condenser.

-

Base Preparation: A strong base, such as sodium ethoxide (NaOEt) or sodium amide (NaNH2), is suspended in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Reagent Addition: A solution of ethyl 2-chloronicotinate and acetonitrile in the same anhydrous solvent is added dropwise to the base suspension at a controlled temperature, often at room temperature or below.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Starting Materials | Ethyl 2-chloronicotinate, Acetonitrile | General Knowledge |

| Base | Sodium ethoxide or Sodium amide | General Knowledge |

| Solvent | Anhydrous THF or Diethyl ether | General Knowledge |

| Reaction Temperature | 0 °C to room temperature | General Knowledge |

| Purification | Column chromatography or Recrystallization | General Knowledge |

Alternative Synthesis Pathways

While the Claisen condensation is the most direct route, other potential pathways exist, offering alternative strategies for researchers.

Acylation of a Pre-formed Nitrile Anion

This method involves the generation of the acetonitrile anion first, followed by acylation with a 2-chloronicotinoyl derivative.

physicochemical properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound this compound. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from computational predictions and data available for structurally similar compounds. The guide covers its chemical identity, predicted physical and chemical properties, and discusses potential synthetic and analytical methodologies. As a pyridine-containing β-oxo nitrile, this compound holds potential as a versatile intermediate in medicinal chemistry and drug development.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a 4-oxobutyronitrile side chain. Its structural formula and key identifiers are presented below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile[1] |

| CAS Number | 890100-74-0 |

| Molecular Formula | C₉H₇ClN₂O[1] |

| Molecular Weight | 194.62 g/mol [1] |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)CCC#N |

| InChI Key | JLVICPHSNYPCOT-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 372.5 ± 32.0 °C |

| Density | 1.275 ± 0.06 g/cm³ |

| pKa | -1.66 ± 0.10 |

| Topological Polar Surface Area | 53.8 Ų[1] |

Note: These values are predictions and should be confirmed by experimental data.

Synthesis and Reactivity

As a pyridine-containing β-oxo nitrile, this compound is a valuable synthetic intermediate. The presence of multiple functional groups—a pyridine ring, a chloro substituent, a ketone, and a nitrile—offers a range of possibilities for chemical transformations.

General Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, retrosynthetic analysis suggests several plausible routes. One common approach for the synthesis of related β-ketonitriles involves the acylation of a nitrile-containing substrate.

A potential synthetic workflow is outlined below:

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Pyridine Ring: The electron-deficient nature of the pyridine ring, further influenced by the chloro and acyl substituents, makes it susceptible to nucleophilic substitution reactions.

-

Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is a potential leaving group, allowing for the introduction of other functional groups.

-

Ketone and Nitrile Groups: These groups can participate in a variety of reactions, including reductions, condensations, and cyclizations, making the compound a versatile building block for more complex heterocyclic systems.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the two methylene groups of the butyronitrile chain.

-

¹³C NMR: The carbon NMR spectrum would provide signals for all nine carbon atoms, including the characteristic shifts for the carbonyl and nitrile carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C-Cl bonds, as well as vibrations associated with the pyridine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The exact mass is calculated to be 194.0247 g/mol .[1]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of the compound and for monitoring reaction progress during its synthesis. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

The following diagram illustrates a general workflow for the analysis of this compound.

References

In-Depth Technical Guide: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

CAS Number: 890100-74-0

For Research Use Only. Not for human or veterinary use. [1]

This document provides a comprehensive technical overview of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a pyridine-containing β-oxo nitrile of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in public literature, this guide integrates known structural properties with theoretical reactivity and plausible synthetic approaches based on related compounds.

Chemical Properties and Identifiers

This section summarizes the key chemical identifiers and predicted physical properties for this compound.

| Identifier | Value | Source |

| CAS Number | 890100-74-0 | [1][2][3] |

| Molecular Formula | C₉H₇ClN₂O | [2][3] |

| Molecular Weight | 194.62 g/mol | [1][2] |

| IUPAC Name | 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile | [2] |

| InChI Key | JLVICPHSNYPCOT-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)CCC#N | [2] |

| Predicted Physical Properties | Value | Source |

| Boiling Point | 372.5 ± 32.0 °C | [3] |

| Density | 1.275 ± 0.06 g/cm³ | [3] |

Synthesis and Retrosynthesis

The synthesis of this compound presents challenges in achieving chemo- and regioselectivity due to the electron-deficient nature of the pyridine ring.[1] A logical retrosynthetic analysis suggests several potential synthetic routes.

Retrosynthetic Analysis

The primary disconnection strategy focuses on the carbon-carbon bond of the β-ketonitrile, suggesting a 2-chloro-3-pyridyl acyl synthon and a 3-oxopropionitrile anion equivalent.[1] Alternative disconnections involve breaking the bond between the pyridine ring and the carbonyl carbon or forming the nitrile group late in the synthesis.[1]

Plausible Synthetic Protocol

Disclaimer: This protocol is illustrative and requires optimization and validation.

Reaction: Acylation of a suitable 2-chloro-3-lithiopyridine or a related organometallic species with a derivative of 4-oxobutyronitrile.[1]

Materials:

-

2,3-Dichloropyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

4-Methoxy-4-oxobutyronitrile (or similar activated butyronitrile derivative)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2,3-dichloropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to facilitate the formation of the 2-chloro-3-lithiopyridine intermediate.

-

A solution of 4-methoxy-4-oxobutyronitrile in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to stir at -78 °C for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile scaffold due to its distinct structural features, which allow for a range of chemical modifications.[1]

-

2-Chloropyridine Ring: The chlorine atom at the C-2 position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of various substituents, such as amino, alkoxy, or aryl groups.[1] The pyridine ring itself can also be functionalized.

-

β-Oxo Nitrile Moiety: This functional group offers multiple reactive sites. The acidic α-protons (adjacent to the nitrile) and γ-protons (adjacent to the carbonyl) can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.[1] The ketone and nitrile groups can also undergo transformations like condensations and cyclizations, which are valuable for constructing fused heterocyclic systems.[1]

References

In-depth Technical Guide: 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic considerations for 4-(2-chloro-3-pyridyl)-4-oxobutyronitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on the structural characteristics, predicted properties, and potential synthetic strategies based on established chemical principles and related compounds.

Molecular Structure and Chemical Properties

This compound is a small molecule featuring a 2-chloropyridine ring linked to a four-carbon chain containing a ketone and a terminal nitrile group. This combination of functional groups makes it a potentially versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | PubChem[1] |

| Molecular Weight | 194.62 g/mol | PubChem[1] |

| CAS Number | 890100-74-0 | ChemicalBook[2] |

| IUPAC Name | 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile | PubChem[1] |

| SMILES | C1=CC(=C(N=C1)Cl)C(=O)CCC#N | PubChem[1] |

| InChI Key | JLVICPHSNYPCOT-UHFFFAOYSA-N | PubChem[1] |

| Predicted Boiling Point | 372.5 ± 32.0 °C | ChemicalBook[2][3] |

| Predicted Density | 1.275 ± 0.06 g/cm³ | ChemicalBook[2][3] |

| Predicted pKa | -1.66 ± 0.10 | ChemicalBook[3] |

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis and Reactivity

One plausible retrosynthetic approach involves the disconnection of the C3-C4 bond of the butanenitrile chain, suggesting a nucleophilic addition of a cyanide-containing species to an appropriate electrophilic precursor derived from 2-chloro-3-acetylpyridine.

References

Spectroscopic and Synthetic Profile of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile. Due to the limited availability of direct experimental data in peer-reviewed literature, this document consolidates predicted spectroscopic values based on analogous structures and outlines a detailed, plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift and fragmentation principles for similar molecular scaffolds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | dd | 1H | H-6' (pyridyl) |

| ~7.95 | dd | 1H | H-4' (pyridyl) |

| ~7.40 | dd | 1H | H-5' (pyridyl) |

| ~3.40 | t | 2H | -CH₂-C=O |

| ~2.90 | t | 2H | -CH₂-CN |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | C=O (keto) |

| ~152.0 | C-2' (pyridyl, C-Cl) |

| ~148.0 | C-6' (pyridyl) |

| ~138.0 | C-4' (pyridyl) |

| ~130.0 | C-3' (pyridyl) |

| ~124.0 | C-5' (pyridyl) |

| ~118.0 | C≡N (nitrile) |

| ~38.0 | -CH₂-C=O |

| ~15.0 | -CH₂-CN |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Values | Functional Group Assignment |

| IR (Infrared) | ~2250 cm⁻¹ | C≡N (nitrile) stretch |

| ~1700 cm⁻¹ | C=O (keto) stretch | |

| ~1570, 1450 cm⁻¹ | C=C, C=N (pyridyl) stretches | |

| MS (Mass Spec.) | m/z 194/196 (M⁺) | Molecular ion (presence of ³⁵Cl/³⁷Cl) |

| m/z 166 | [M-CO]⁺ | |

| m/z 138/140 | [2-chloro-3-pyridoyl]⁺ |

Experimental Protocols

The following section details a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is based on a well-established method for the preparation of β-ketonitriles involving the acylation of a nitrile anion.

Materials:

-

Ethyl 2-chloro-3-pyridinecarboxylate

-

Acetonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with hexanes to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetonitrile (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-chloro-3-pyridinecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the purified product using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Identify the characteristic stretching frequencies for the nitrile and carbonyl groups.

Mass Spectrometry (MS):

-

Analyze the purified product using a mass spectrometer, for example, with an Electron Ionization (EI) source.

-

Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the analytical characterization of the target compound.

Caption: Proposed synthesis of this compound.

Caption: Analytical workflow for structural confirmation.

Retrosynthetic Analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth retrosynthetic analysis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical and agrochemical research. The document outlines plausible synthetic pathways, details the preparation of key precursors, and presents relevant experimental data to facilitate its synthesis in a laboratory setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary disconnection strategies focus on the formation of the carbon-carbon bonds of the oxobutyronitrile side chain and the bond between the pyridine ring and the side chain.

Three primary retrosynthetic pathways are proposed:

-

Pathway A: Acylation of a Propionitrile Synthon. This approach involves the disconnection of the carbon-carbon bond between the carbonyl group and the adjacent methylene group. This leads to a 2-chloro-3-pyridyl acyl synthon, derivable from 2-chloronicotinic acid, and a 3-oxopropionitrile anion equivalent.

-

Pathway B: Cyanide Addition to an α-Halo Ketone. An alternative disconnection breaks the bond between the methylene group and the nitrile. This strategy suggests the reaction of an α-haloacetylpyridine derivative with a cyanide source. The key precursor for this route is 3-acetyl-2-chloropyridine.

-

Pathway C: Acylation of an Organometallic Pyridine. This pathway considers the formation of the bond between the pyridine ring and the carbonyl carbon. It involves the acylation of a 2-chloro-3-lithiopyridine species with a suitable derivative of 4-oxobutyronitrile.

Synthesis of Key Precursors

The successful synthesis of this compound relies on the efficient preparation of key precursors. This section details the synthesis of 2-chloronicotinic acid and 3-acetyl-2-chloropyridine.

Synthesis of 2-Chloronicotinic Acid

2-Chloronicotinic acid is a crucial starting material for Pathway A and a precursor for Pathway B. Several methods for its synthesis have been reported, with varying yields and reaction conditions.

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Nicotinic Acid | 1. H₂O₂; 2. POCl₃, PCl₅ | 87.5 | [1][2] |

| Nicotinic Acid N-oxide | POCl₃, PCl₃, Cl₂; 100-105 °C, 1-1.5 h | Not specified | [1][2] |

| 2-Chloro-3-ethylpyridine | Ozone, Acetic Acid, Sodium Acetate; 20 °C, 5 h | 98 | [2] |

| 2-Chloro-3-methylpyridine | Oxygen, N-hydroxyphthalimide, Cobalt(III) acetylacetonate, Manganese(III) acetylacetonate, Acetonitrile; 50-120 °C, 3-24 h | up to 94 |

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid (based on reported procedures[1][2])

-

Oxidation: Nicotinic acid is oxidized to nicotinic acid N-oxide using hydrogen peroxide.

-

Chlorination: The resulting nicotinic acid N-oxide is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction mixture is heated, and after completion, the excess POCl₃ is removed under reduced pressure.

-

Work-up: The residue is cooled and treated with water to precipitate the 2-chloronicotinic acid, which is then collected by filtration.

Synthesis of 3-Acetyl-2-chloropyridine

3-Acetyl-2-chloropyridine is the key intermediate for Pathway B. A common method for its synthesis involves the reaction of 2-chloronicotinic acid with an organometallic reagent.

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2-Chloronicotinic Acid | 1. Lithium hydroxide monohydrate; 2. Methyl magnesium bromide | High | |

| 2-Chloronicotinic Acid | Methylmagnesium bromide (2.5 equiv) | 77 |

Experimental Protocol: Synthesis of 3-Acetyl-2-chloropyridine (based on a patented method)

-

Salt Formation: 2-Chloronicotinic acid is treated with lithium hydroxide monohydrate to form the lithium salt.

-

Grignard Reaction: The dried lithium salt of 2-chloronicotinic acid is then reacted with methyl magnesium bromide in an addition reaction to yield 3-acetyl-2-chloropyridine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified to give the desired ketone.

Proposed Synthetic Pathways to this compound

Based on the retrosynthetic analysis and the synthesis of key precursors, the following pathways are proposed for the final assembly of the target molecule.

Pathway A: Acylation of a Propionitrile Synthon

This pathway utilizes 2-chloronicotinic acid as the starting material.

Proposed Experimental Protocol:

-

Activation of Carboxylic Acid: 2-Chloronicotinic acid is converted to its more reactive acyl chloride derivative, 2-chloronicotinoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Acylation: The 2-chloronicotinoyl chloride is then reacted with a suitable 3-cyanopropanoic acid derivative, such as the enolate of ethyl 3-cyanopropanoate or a Meldrum's acid derivative, in the presence of a non-nucleophilic base to form the β-ketonitrile.

-

Work-up and Purification: The reaction mixture is worked up to isolate and purify the final product, this compound.

Pathway B: Cyanide Addition to an α-Halo Ketone

This pathway commences with the prepared 3-acetyl-2-chloropyridine.[1]

Proposed Experimental Protocol:

-

α-Halogenation: 3-Acetyl-2-chloropyridine is subjected to α-bromination, for instance, using N-bromosuccinimide (NBS) and a radical initiator, to yield 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one.

-

Nucleophilic Substitution: The resulting α-bromo ketone is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable solvent to introduce the nitrile functionality via nucleophilic substitution of the bromide.[1]

-

Work-up and Purification: The reaction is followed by an appropriate work-up and purification to afford the target compound.

Pathway C: Acylation of an Organometallic Pyridine

This more advanced route involves the use of an organolithium reagent.[1]

Proposed Experimental Protocol:

-

Formation of Organolithium Reagent: 2,3-Dichloropyridine is treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature to selectively form 2-chloro-3-lithiopyridine.

-

Acylation: The organolithium species is then reacted with an appropriate electrophile, such as 4-chloro-3-oxobutanenitrile, to form the desired carbon-carbon bond.

-

Work-up and Purification: A careful aqueous work-up followed by extraction and purification will yield the final product.

Conclusion

The retrosynthetic analysis of this compound reveals multiple viable synthetic strategies. The choice of the optimal pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities, particularly concerning the handling of sensitive reagents like organolithiums. The provided experimental outlines, based on established chemical principles and reported syntheses of related compounds, offer a solid foundation for the successful preparation of this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

starting materials for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile synthesis

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The information presented is collated from various sources to provide a comprehensive understanding of the available methodologies.

Introduction

This compound is a versatile building block in medicinal chemistry. Its structure, incorporating a reactive β-ketonitrile moiety and a functionalized pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems. This document outlines the most plausible synthetic strategies, starting materials, and experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections are typically made at the carbon-carbon bonds adjacent to the carbonyl group or at the bond connecting the pyridine ring to the side chain.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Route: Halogenation of a Ketone Intermediate

This is a well-documented and plausible route that proceeds through the synthesis of a key intermediate, 2-chloro-3-acetylpyridine, followed by α-halogenation and subsequent nucleophilic substitution with a cyanide source.[1]

Overall Workflow

Caption: Primary synthetic workflow.

Step 1: Synthesis of 2-Chloro-3-acetylpyridine

The synthesis of the key intermediate, 2-chloro-3-acetylpyridine, can be achieved from 2-chloronicotinic acid.

Starting Materials:

| Material | Molar Mass ( g/mol ) |

| 2-Chloronicotinic Acid | 157.55 |

| Lithium Hydroxide Monohydrate | 41.96 |

| Methylmagnesium Bromide | 119.23 |

Experimental Protocol:

-

Salt Formation: 2-Chloronicotinic acid is reacted with a lithium-containing compound, such as lithium hydroxide monohydrate, to form the lithium salt of 2-chloronicotinic acid.[2]

-

Drying: The resulting lithium salt is thoroughly dried.

-

Grignard Reaction: The dried lithium salt is then reacted with methylmagnesium bromide in an appropriate solvent to yield 3-acetyl-2-chloropyridine.[2]

-

Purification: The product is purified by reduced pressure rectification.

Quantitative Data:

| Reactant | Moles | Yield (%) | Purity (%) |

| 2-Chloronicotinic Acid | (Varies by scale) | 50.8 | 98.1 (GC) |

Step 2: Synthesis of 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one

This step involves the α-bromination of the acetyl group of 2-chloro-3-acetylpyridine.

Starting Materials:

| Material | Molar Mass ( g/mol ) |

| 2-Chloro-3-acetylpyridine | 155.58 |

| N-Bromosuccinimide (NBS) | 177.98 |

Experimental Protocol:

A general procedure for the α-bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation provides a rapid and efficient method.

-

Reaction Setup: Equimolar quantities of 2-chloro-3-acetylpyridine and N-bromosuccinimide are mixed in a suitable solvent (e.g., water).

-

Ultrasonic Irradiation: The mixture is subjected to ultrasonic irradiation at 18-25 kHz and a power of 300 W for 15-20 minutes.

-

Workup: The reaction mixture is extracted with a suitable organic solvent, such as dichloromethane.

-

Isolation: The organic layer is evaporated under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization.

Step 3: Synthesis of this compound

The final step is the nucleophilic substitution of the bromine atom with a cyanide group.

Starting Materials:

| Material | Molar Mass ( g/mol ) |

| 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one | 234.48 |

| Sodium Cyanide | 49.01 |

Experimental Protocol:

-

Reaction: 2-Bromo-1-(2-chloro-3-pyridyl)ethan-1-one is reacted with a cyanide salt, such as sodium or potassium cyanide, in a suitable solvent.[1]

-

Workup: The reaction mixture is typically quenched with water and extracted with an organic solvent.

-

Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.

Alternative Synthetic Routes

Pathway A: Claisen-type Condensation

This approach involves the condensation of a 2-chloronicotinic acid derivative with acetonitrile. A titanium-mediated Claisen condensation is a potential method.

Caption: Claisen-type condensation pathway.

Starting Materials:

-

An ester of 2-chloronicotinic acid (e.g., methyl 2-chloronicotinate)

-

Acetonitrile

-

Titanium tetrachloride (TiCl₄)

-

A base (e.g., triethylamine)

Conceptual Protocol:

This protocol is based on general Ti-Claisen condensation procedures.

-

Reactant Mixture: The ester of 2-chloronicotinic acid and acetonitrile are dissolved in an anhydrous solvent like dichloromethane.

-

Titanium Complex Formation: The solution is cooled, and titanium tetrachloride is added dropwise.

-

Base Addition: A base, such as triethylamine, is added to facilitate the condensation.

-

Quenching and Workup: The reaction is quenched with water, and the product is extracted and purified.

Pathway C: Late-Stage Nitrile Formation

This route involves the synthesis of 4-(2-chloro-3-pyridyl)-4-oxobutanamide, followed by dehydration to the nitrile.

Caption: Late-stage nitrile formation pathway.

Starting Materials for Dehydration:

-

4-(2-Chloro-3-pyridyl)-4-oxobutanamide

-

A dehydrating agent (e.g., phosphorus oxychloride, trifluoroacetic anhydride)

Conceptual Protocol for Dehydration:

-

Reaction: The amide precursor is treated with a dehydrating agent in an appropriate solvent.

-

Workup and Purification: The reaction is worked up to remove the dehydrating agent and byproducts, followed by purification of the nitrile product.

Summary of Starting Materials

| Synthetic Route | Key Starting Materials |

| Primary Route | 2-Chloronicotinic Acid, Methylmagnesium Bromide, N-Bromosuccinimide, Sodium Cyanide |

| Claisen Condensation | Ester of 2-Chloronicotinic Acid, Acetonitrile |

| Late-Stage Nitrile | Precursors for 4-(2-chloro-3-pyridyl)-4-oxobutanamide |

Safety Considerations

-

Cyanides: Sodium and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. A cyanide antidote kit should be readily available.

-

Brominating Agents: N-Bromosuccinimide is a lachrymator and irritant. Handle with care in a fume hood.

-

Organometallic Reagents: Grignard reagents are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Strong Acids and Bases: Handle with appropriate care and personal protective equipment.

This technical guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the procedures to their laboratory conditions.

References

The Synthesis of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Technical Guide to its Reaction Mechanism and Formation

For Immediate Release

This technical guide provides an in-depth analysis of the reaction mechanism for the formation of 4-(2-chloro-3-pyridyl)-4-oxobutyronitrile, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of complex heterocyclic structures. Its bifunctional nature, possessing both a reactive nitrile group and a halogenated pyridine ring, allows for a variety of subsequent chemical transformations, making it an important precursor for the development of novel therapeutic agents. This guide will explore the primary synthetic routes and the underlying reaction mechanisms for its formation.

Core Reaction Mechanism: Nucleophilic Acylation of Acetonitrile

The most probable and widely applicable method for the synthesis of this compound involves the nucleophilic acylation of acetonitrile with a derivative of 2-chloro-3-pyridinecarboxylic acid. This reaction proceeds through a base-mediated deprotonation of acetonitrile to form a reactive carbanion, which then acts as a nucleophile.

A plausible synthetic strategy involves the reaction of an acyl chloride, such as 2-chloro-3-pyridylcarbonyl chloride, with the enolate of acetonitrile. The reaction mechanism can be broken down into the following key steps:

-

Enolate Formation: A strong base, such as sodium amide or lithium diisopropylamide (LDA), abstracts a proton from the α-carbon of acetonitrile. This deprotonation results in the formation of a resonance-stabilized carbanion (acetonitrile enolate).

-

Nucleophilic Attack: The highly nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of the 2-chloro-3-pyridylcarbonyl chloride. This step forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the chloride ion as a leaving group. This results in the formation of the desired product, this compound.

An alternative, though less direct, approach involves the reaction of a 2-bromo-1-(2-chloro-3-pyridyl)ethan-1-one with a cyanide salt.[1] This method proceeds via a nucleophilic substitution of the bromide by the cyanide ion.[1]

Experimental Protocols

Materials:

-

2-Chloro-3-pyridinecarboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Acetonitrile (CH₃CN)

-

Sodium hydride (NaH) or other strong, non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Formation of the Acyl Chloride: 2-Chloro-3-pyridinecarboxylic acid is converted to its corresponding acyl chloride by refluxing with an excess of thionyl chloride or by reaction with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The excess chlorinating agent is removed under reduced pressure.

-

Preparation of the Acetonitrile Anion: In a separate, flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride in anhydrous THF is prepared. Acetonitrile is then added dropwise at a low temperature (e.g., 0 °C) and the mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of acetonitrile.

-

Acylation Reaction: The freshly prepared 2-chloro-3-pyridylcarbonyl chloride, dissolved in anhydrous THF, is added dropwise to the solution of the acetonitrile anion at a controlled low temperature (e.g., -78 °C to 0 °C). The reaction mixture is stirred for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields for similar acylation reactions.

| Parameter | Value |

| Reactants | |

| 2-Chloro-3-pyridinecarboxylic acid | 1.0 eq |

| Thionyl chloride | 2.0 eq |

| Acetonitrile | 1.2 eq |

| Sodium hydride | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Acylation Temperature | -78 °C to 0 °C |

| Reaction Time | 2 - 4 hours |

| Product | |

| This compound | |

| Theoretical Yield | Based on starting material |

| Actual Yield | 75 - 85% (Hypothetical) |

| Appearance | Off-white to pale yellow solid |

Visualizing the Reaction Pathway and Logic

The following diagrams illustrate the key steps in the proposed reaction mechanism and the logical workflow of the synthesis.

Caption: Reaction mechanism for the formation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through the base-mediated acylation of acetonitrile with a reactive derivative of 2-chloro-3-pyridinecarboxylic acid. Understanding the nuances of the reaction mechanism, particularly the formation of the key acetonitrile enolate intermediate and its subsequent nucleophilic attack, is crucial for optimizing reaction conditions and maximizing product yield. The provided experimental protocol offers a robust framework for the laboratory-scale synthesis of this important chemical intermediate. Further research may focus on the development of catalytic and more environmentally benign synthetic routes.

References

The Rising Potential of Pyridine-Containing β-Oxo Nitriles in Therapeutic Development: A Technical Overview

For Immediate Release

A growing body of research highlights the significant therapeutic potential of pyridine-containing β-oxo nitriles, a class of heterocyclic compounds demonstrating promising anticancer, antimicrobial, and enzyme-inhibiting activities. This technical guide provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action, intended for researchers, scientists, and professionals in drug development.

The core structure of these compounds, featuring a pyridine ring fused with a β-oxo nitrile moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of the nitrile group, in particular, has been shown to enhance the biological activity of these molecules.[1]

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have demonstrated the potent antiproliferative effects of pyridine-containing β-oxo nitriles against a range of human cancer cell lines. The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has been a particularly fruitful area of investigation.

Quantitative Anticancer Data

The cytotoxic effects of various derivatives have been quantified through IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |

| 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives | NCI-H460 (Lung Cancer) | 25 ± 2.6 | [2] |

| RKOP 27 (Colon Cancer) | 16 ± 2 | [2] | |

| HeLa (Cervical Cancer) | 127 ± 25 | [2] | |

| U937 (Lymphoma) | 422 ± 26 | [2] | |

| SKMEL 28 (Melanoma) | 255 ± 2 | [2] | |

| 4-Imidazolyl-6-aryl-2-imino-1,2-dihydropyridine-3-carbonitriles | HT-29 (Colon Cancer) | > 130,000 | [3] |

| 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles | Colon HT29 Carcinoma | (2.5x more active than doxorubicin) | [4] |

Mechanism of Action: Enzyme Inhibition

A key mechanism underlying the anticancer activity of these compounds is the inhibition of specific protein kinases involved in cell proliferation and survival. One such target is the PIM-1 protein kinase, which is often overexpressed in various cancers.

dot

Caption: Inhibition of the PIM-1 signaling pathway by pyridine-containing β-oxo nitriles.

Certain 4-imidazolyl-6-aryl-2-imino-1,2-dihydropyridine-3-carbonitrile derivatives have shown potent PIM-1 inhibitory effects, with IC50 values in the nanomolar range.[3] For example, a derivative with a methylthio imidazole substituent at the C-3 position and a benzodioxole substituent at the C-6 position of the 2-imino-1,2-dihydropyridine-3-carbonitrile structure demonstrated the strongest PIM-1 inhibitory effect with an IC50 of 111.01 nM.[3]

Structurally related thieno[2,3-b]pyridine analogues have also been found to inhibit eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC50 of 170 nM.[5]

Antimicrobial Activity: A Broad Spectrum of Efficacy

Pyridine-containing β-oxo nitriles have also emerged as promising antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli K12, R2-R4 | 0.2 - 1.3 | [6] |

| 2-(Methyldithio)pyridine-3-carbonitrile | Various bacterial strains | 0.5 - 64 | [7] |

| Thiazole-pyridine hybrids | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, T. atroviridae, P. citranum, C. albicans | Not specified, but described as "effective" | [7] |

| Pyridonethiols | Bacillus subtilis | 0.12 | [7] |

Experimental Protocols

A general workflow for assessing the biological activity of these compounds is outlined below.

dot

Caption: General experimental workflow for the evaluation of pyridine-containing β-oxo nitriles.

Detailed Experimental Methodologies

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives:

A common synthetic route involves a one-pot multicomponent reaction. For instance, the condensation of an appropriate aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically refluxed for several hours, and the resulting product is then isolated and purified by crystallization.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridine-containing β-oxo nitrile derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The pyridine-containing β-oxo nitrile compounds are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Pyridine-containing β-oxo nitriles represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial therapies. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly their ability to inhibit key enzymes like PIM-1 kinase, provides a solid foundation for rational drug design and lead optimization. Further preclinical studies are warranted to fully explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. Synthesis and Antiproliferative Activity of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles | Semantic Scholar [semanticscholar.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of dihydropyridine-3-carbonitriles as potential cytotoxic agents through PIM-1 protein kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile: A Core Intermediate in Heterocyclic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile stands as a pivotal, yet often undocumented, synthetic intermediate in the construction of complex heterocyclic scaffolds. Its unique molecular architecture, combining a reactive 2-chloropyridine moiety with a versatile β-ketonitrile fragment, offers multiple avenues for chemical elaboration. This guide elucidates the synthetic pathways to this intermediate, details its critical role in the synthesis of high-value fused heterocyclic systems such as pyrazolopyridines and thienopyridines, and provides detailed, plausible experimental protocols based on analogous and well-established chemical transformations. All quantitative data, including predicted and representative spectroscopic information, is systematically presented to aid researchers in their synthetic endeavors.

Introduction

Pyridine-containing β-oxo nitriles are highly valued building blocks in medicinal chemistry and materials science.[1] The convergence of a ketone, a nitrile, and an activated pyridine ring within a single molecule provides a rich platform for generating molecular diversity. The title compound, this compound, is a prime example of this scaffold. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activate the C-2 position for nucleophilic aromatic substitution (SNAr), while the β-ketonitrile system, with its acidic methylene protons, is primed for a variety of condensation and cyclization reactions.[1] This dual reactivity makes it a powerful precursor for constructing fused heterocyclic systems that are core components of numerous pharmaceutical agents.

Physicochemical and Spectroscopic Data

While specific experimental data for this intermediate is not widely published, its properties can be reliably predicted and are presented below. Spectroscopic data is representative, based on closely related analogs like 4-(3-chlorophenyl)-4-oxobutanenitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(2-chloropyridin-3-yl)-4-oxobutanenitrile | - |

| CAS Number | 890100-74-0 | - |

| Molecular Formula | C₉H₇ClN₂O | - |

| Molecular Weight | 194.62 g/mol | - |

| Predicted Boiling Point | 372.5 ± 32.0 °C | ChemicalBook |

| Predicted Density | 1.275 ± 0.06 g/cm³ | ChemicalBook |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

(Based on data for 4-(3-chlorophenyl)-4-oxobutanenitrile in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.50 | dd | Pyridine H-6 |

| ~7.90 | dd | Pyridine H-4 | |

| ~7.45 | dd | Pyridine H-5 | |

| ~3.40 | t | -CO-CH₂- | |

| ~2.80 | t | -CH₂-CN | |

| ¹³C NMR | ~194.0 | s | C=O |

| ~152.0 | s | Pyridine C-2 (C-Cl) | |

| ~148.0 | s | Pyridine C-6 | |

| ~139.0 | s | Pyridine C-4 | |

| ~135.0 | s | Pyridine C-3 | |

| ~124.0 | s | Pyridine C-5 | |

| ~118.5 | s | -C≡N | |

| ~34.0 | t | -CO-CH₂- | |

| ~11.5 | t | -CH₂-CN |

Synthesis of the Core Intermediate

The most logical and efficient synthesis of this compound involves the acylation of a C2 synthon with an activated 2-chloronicotinic acid derivative. This approach is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of 2-Chloronicotinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 3.0 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) in an inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Heat the mixture to reflux (typically 80 °C for SOCl₂ or 40 °C for (COCl)₂) and stir for 2-4 hours, monitoring the reaction by TLC or the cessation of gas evolution.

-

After completion, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is a highly reactive intermediate and is typically used immediately in the next step without further purification.

Step 2: Acylation of Acetonitrile

-

In a separate, dry, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous acetonitrile (2.0 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the acetonitrile anion.

-

Re-cool the mixture to 0 °C.

-

Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the acetonitrile anion suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction cautiously by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound.

Role as a Synthetic Intermediate

The true value of this compound lies in its ability to serve as a versatile precursor for various fused heterocyclic systems.

Synthesis of Pyrazolo[4,3-b]pyridine Scaffolds

The β-ketonitrile moiety readily undergoes condensation with hydrazine to form an aminopyrazole ring. Subsequent intramolecular SNAr provides a facile route to the valuable pyrazolo[4,3-b]pyridine core, a privileged scaffold in kinase inhibitor design.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Heat the mixture to reflux (typically 80-90 °C) for 4-8 hours, monitoring the reaction by TLC. The initial reaction forms the intermediate 3-amino-5-(2-chloropyridin-3-yl)-1H-pyrazole.

-

Upon consumption of the starting material, add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to facilitate the intramolecular cyclization.

-

Continue to heat at reflux until TLC analysis indicates the formation of the final product.

-

Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[4,3-b]pyridine derivative.

Synthesis of Thieno[2,3-b]pyridine Scaffolds

The Gewald reaction provides a powerful method for constructing substituted 2-aminothiophenes. By reacting the β-ketonitrile with elemental sulfur and an active methylene compound in the presence of an amine base, a thieno[2,3-b]pyridine can be synthesized.

-

In a round-bottom flask, suspend this compound (1.0 eq), elemental sulfur (1.1 eq), and an active methylene nitrile such as malononitrile or ethyl cyanoacetate (1.1 eq) in ethanol.

-

Add a catalytic amount of an organic base, such as morpholine or piperidine (0.2 eq).

-

Stir the mixture at a slightly elevated temperature (e.g., 50 °C) for 2-6 hours. The reaction is often exothermic.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The resulting 3-amino-2-cyanothieno[2,3-b]pyridine derivative can be further purified by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-2 position of the pyridine ring is susceptible to displacement by various nucleophiles. This allows for late-stage functionalization and the introduction of diverse chemical groups.

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

-

Add the desired nucleophile (e.g., a secondary amine, sodium alkoxide, or thiol, 1.5-2.0 eq) and a base if necessary (e.g., K₂CO₃ or triethylamine).

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophilicity of the incoming group.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over a drying agent, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly versatile and powerful synthetic intermediate. Its strategic combination of reactive functional groups enables the efficient construction of medicinally relevant fused heterocyclic systems. While detailed characterization and specific synthetic procedures for this exact molecule remain sparse in readily accessible literature, its synthesis and reactivity can be confidently predicted and executed based on fundamental principles of organic chemistry. This guide provides a robust framework for researchers to synthesize, characterize, and strategically employ this intermediate in the development of novel chemical entities for drug discovery and beyond.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a versatile trifunctional scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure, incorporating a reactive 2-chloropyridine ring, a ketone, a nitrile group, and an active methylene bridge, allows for a variety of chemical transformations, making it an ideal starting material for generating compound libraries for high-throughput screening.[1] This document provides detailed application notes on the utility of this compound in the synthesis of potential therapeutic agents and protocols for their biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | [2] |

| Molecular Weight | 194.62 g/mol | [2] |

| Boiling Point | 372.5±32.0 °C (Predicted) | [2] |

| Density | 1.275±0.06 g/cm3 (Predicted) | [2] |

Synthetic Applications in Medicinal Chemistry

The strategic placement of reactive functional groups in this compound allows for the construction of various heterocyclic systems, including but not limited to pyrazolopyridines, thienopyridines, and other fused heterocycles. These scaffolds are of significant interest in drug discovery due to their prevalence in biologically active molecules.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer and kinase inhibitory effects. This compound serves as an excellent precursor for the synthesis of these derivatives.

A plausible synthetic route involves the condensation of this compound with hydrazine derivatives. The initial reaction forms a pyrazole ring, which is followed by an intramolecular cyclization to yield the desired pyrazolo[3,4-b]pyridine scaffold.

Application in Cancer Research

Derivatives of pyridine and fused pyridines have shown considerable promise as anticancer agents, often by targeting key enzymes in signaling pathways, such as protein kinases. The pyrazolo[3,4-b]pyridine scaffold, accessible from this compound, is a core component of several known kinase inhibitors.

Illustrative Biological Data

While specific biological data for derivatives of this compound are not widely published, the following table presents IC₅₀ values for structurally related pyrazolopyridine and pyrimidine derivatives against various cancer cell lines, illustrating the potential therapeutic efficacy of compounds synthesized from this scaffold.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | [3] |

| Pyridopyrazolo-triazine | HCT-116 (Colon) | 12.58 | [3] |

| Pyrazolopyrimidine | HeLa (Cervical) | 7.01 - 48.28 | [4] |

| Pyrazolopyrimidine | HCC1937 (Breast) | 7.01 - 48.28 | [4] |

| Pyrazoline Derivative | AsPC-1 (Pancreatic) | 16.8 | [5] |

| Pyrazoline Derivative | U251 (Glioblastoma) | 11.9 | [5] |

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives from this compound.

Materials:

-

This compound

-

Hydrazine hydrate or substituted hydrazine

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific protein kinase, a common target for anticancer drugs.

Materials:

-

Synthesized test compounds

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Plate reader (for absorbance, fluorescence, or luminescence detection)

-

Positive control inhibitor

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer.

-

Add the test compound at various concentrations (serially diluted).

-

Add the recombinant kinase to each well.

-

Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (method depends on the detection assay, e.g., adding a stop solution).

-

Quantify the kinase activity. This can be done using various methods such as:

-

Radiometric Assay: Using [γ-³³P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[6]

-

Fluorescence-Based Assay: Using fluorescently labeled substrates or antibodies to detect phosphorylation.[7][8]

-

Luminescence-Based Assay: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in Antimicrobial Research

The versatile scaffold of this compound can also be utilized to synthesize novel heterocyclic compounds with potential antimicrobial properties. The incorporation of the pyridine moiety is a common strategy in the design of new antibacterial and antifungal agents.

Illustrative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for pyrazole derivatives against various microbial strains, highlighting the potential of heterocycles derived from the title compound.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole Carbonitrile | Aspergillus fumigatus | 4 - 2048 | [9] |

| Pyrazole Carbonitrile | Candida albicans | 4 - 2048 | [9] |

| Pyrazole Carbonitrile | Staphylococcus aureus | 4 - 2048 | [9] |

| Pyrazole Carbonitrile | Escherichia coli | 4 - 2048 | [9] |

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.

Materials:

-

Synthesized test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic/antifungal

-

Negative control (medium only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the standardized inoculum to each well containing the test compound.

-

Include a positive control well (inoculum with a known antimicrobial agent) and a negative control well (inoculum with no compound).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, measure the optical density (OD) at 600 nm using a plate reader.

-

The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the control.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its rich chemical reactivity enables the synthesis of diverse heterocyclic libraries with significant potential for the discovery of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of novel compounds derived from this promising scaffold.

References

- 1. This compound | 890100-74-0 | Benchchem [benchchem.com]

- 2. This compound CAS#: 890100-74-0 [m.chemicalbook.com]

- 3. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

The Strategic Role of 4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile in the Synthesis of Pyridyl-Pyrazole Agrochemically Relevant Scaffolds

Application Note

Introduction

4-(2-Chloro-3-pyridyl)-4-oxobutyronitrile is a highly functionalized synthetic intermediate of significant interest in the field of agrochemical research and development. Its unique molecular architecture, featuring a 2-chloropyridine moiety, a ketone, and a nitrile group, positions it as a versatile precursor for the construction of a variety of heterocyclic compounds, particularly pyridyl-substituted pyrazoles. These pyrazole derivatives are core components of numerous modern insecticides and fungicides due to their potent biological activities. This document outlines the application of this compound in the synthesis of key agrochemical scaffolds and provides a detailed experimental protocol for a foundational transformation.

Core Application: Synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine

The primary application of this compound in agrochemical synthesis is its role as a precursor to 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine. This transformation is a classic example of the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1][2] The resulting 5-aminopyrazole is a crucial building block for the synthesis of more complex agrochemicals, including certain classes of insecticides that target the insect nervous system. The presence of the 2-chloropyridine ring is particularly significant, as this motif is found in several commercial neonicotinoid and other insecticides.

The reaction proceeds via an initial nucleophilic attack of hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization involving the nitrile group to form the stable pyrazole ring.[2] This synthetic route is highly efficient and regioselective, yielding the desired 5-aminopyrazole isomer in good yields.

Experimental Protocols

Synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine from this compound

This protocol describes the laboratory-scale synthesis of 3-(2-chloro-pyridin-3-yl)-1H-pyrazol-5-amine, a key intermediate for further agrochemical elaboration.

Materials:

-

This compound

-

Hydrazine hydrate (64% in water)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-